molecular formula C9H17NO4 B12939102 Methyl (S)-3-((3-methoxy-3-oxopropyl)amino)butanoate

Methyl (S)-3-((3-methoxy-3-oxopropyl)amino)butanoate

Katalognummer: B12939102
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: JSSMJXNMNNSKLV-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (S)-3-((3-methoxy-3-oxopropyl)amino)butanoate is a chemical compound with a complex structure that includes a methoxy group, an oxopropyl group, and an amino group attached to a butanoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-((3-methoxy-3-oxopropyl)amino)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Amino Group:

    Addition of the Methoxy Group: The methoxy group is introduced via a methylation reaction, often using methyl iodide or dimethyl sulfate as the methylating agent.

    Formation of the Oxopropyl Group: The oxopropyl group is typically introduced through an oxidation reaction, using reagents such as potassium permanganate or chromium trioxide.

    Final Assembly: The final step involves the esterification of the butanoate backbone with the previously formed intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (S)-3-((3-methoxy-3-oxopropyl)amino)butanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl (S)-3-((3-methoxy-3-oxopropyl)amino)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl (S)-3-((3-methoxy-3-oxopropyl)amino)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl (S)-3-((3-hydroxy-3-oxopropyl)amino)butanoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Ethyl (S)-3-((3-methoxy-3-oxopropyl)amino)butanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl (S)-3-((3-methoxy-3-oxopropyl)amino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications.

Eigenschaften

Molekularformel

C9H17NO4

Molekulargewicht

203.24 g/mol

IUPAC-Name

methyl (3S)-3-[(3-methoxy-3-oxopropyl)amino]butanoate

InChI

InChI=1S/C9H17NO4/c1-7(6-9(12)14-3)10-5-4-8(11)13-2/h7,10H,4-6H2,1-3H3/t7-/m0/s1

InChI-Schlüssel

JSSMJXNMNNSKLV-ZETCQYMHSA-N

Isomerische SMILES

C[C@@H](CC(=O)OC)NCCC(=O)OC

Kanonische SMILES

CC(CC(=O)OC)NCCC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.